2-Fluoro-n-{2-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-4-methyl-4h-1,2,4-triazol-3-yl]ethyl}benzamide
Overview
Description
2-Fluoro-n-{2-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-4-methyl-4h-1,2,4-triazol-3-yl]ethyl}benzamide is a complex organic compound that features a combination of fluorinated aromatic rings, a triazole ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-n-{2-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-4-methyl-4h-1,2,4-triazol-3-yl]ethyl}benzamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative.
Formation of the Benzamide Moiety: The benzamide group is typically formed through an amidation reaction involving a benzoyl chloride derivative and an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group of the benzamide moiety, potentially leading to the formation of amines.
Substitution: The fluorinated aromatic rings can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like nitric acid or sulfuric acid under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for a variety of chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound’s potential interactions with biological macromolecules can be studied. Its fluorinated aromatic rings and triazole moiety may interact with proteins and nucleic acids, making it a useful probe in biochemical assays.
Medicine
In medicinal chemistry, the compound’s structure suggests potential applications as a pharmaceutical agent. The presence of the triazole ring and fluorinated aromatic rings is indicative of potential bioactivity, and the compound could be investigated for its therapeutic properties.
Industry
In the industrial sector, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals. Its unique structural features may impart desirable properties to materials or intermediates.
Mechanism of Action
The mechanism of action of 2-Fluoro-n-{2-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-4-methyl-4h-1,2,4-triazol-3-yl]ethyl}benzamide would depend on its specific application. In a biological context, the compound may interact with specific molecular targets such as enzymes or receptors. The fluorinated aromatic rings and triazole moiety could facilitate binding to these targets, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-nitrotoluene: Another fluorinated aromatic compound with different functional groups.
4-Methyl-1,2,4-triazole: A simpler triazole derivative without the additional functional groups.
N-Benzoyl-2-fluoroaniline: A benzamide derivative with a fluorinated aromatic ring.
Uniqueness
2-Fluoro-n-{2-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-4-methyl-4h-1,2,4-triazol-3-yl]ethyl}benzamide is unique due to its combination of fluorinated aromatic rings, a triazole ring, and a benzamide moiety. This combination of structural features is not commonly found in other compounds, making it a valuable target for research and development.
Properties
IUPAC Name |
2-fluoro-N-[2-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]ethyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F2N5O2S/c1-27-17(10-11-23-19(29)13-6-2-3-7-14(13)21)25-26-20(27)30-12-18(28)24-16-9-5-4-8-15(16)22/h2-9H,10-12H2,1H3,(H,23,29)(H,24,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRXBRGLGYCIEID-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC=CC=C2F)CCNC(=O)C3=CC=CC=C3F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F2N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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